2,2'-Dibromo-1,1'-binaphthyl
Overview
Description
2,2’-Dibromo-1,1’-binaphthyl: is an organic compound with the molecular formula C20H12Br2 and a molecular weight of 412.12 g/mol . It is a derivative of binaphthyl, characterized by the presence of two bromine atoms at the 2 and 2’ positions on the naphthyl rings. This compound is typically a white to light yellow crystalline solid .
Mechanism of Action
Target of Action
Similar compounds such as binaphthyl derivatives have been used in enantioselective catalysis , suggesting that 2,2’-Dibromo-1,1’-binaphthyl may also interact with enzymes or other biological molecules to influence chemical reactions.
Mode of Action
It’s known that binaphthyl derivatives can act as ligands, binding to metal ions and influencing the course of chemical reactions . The bromine atoms in 2,2’-Dibromo-1,1’-binaphthyl could potentially enhance its reactivity or selectivity.
Biochemical Pathways
Based on the ortho-lithiation protocol of 2,2’-dibromo-1,1’-binaphthyl, it has been used to prepare various tetrasubstituted 1,1’-binaphthyl derivatives , indicating its potential role in synthetic chemistry.
Action Environment
The action of 2,2’-Dibromo-1,1’-binaphthyl can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemicals . It’s also worth noting that this compound may cause skin and eye irritation, and could potentially have long-term harmful effects on aquatic life .
Biochemical Analysis
Molecular Mechanism
Detailed studies are needed to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could include investigating any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-1,1’-binaphthyl generally involves the bromination of 1,1’-binaphthyl. One common method is the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl with tert-butyllithium (t-BuLi), followed by the addition of diphenylphosphine chloride (Ph2PCl) . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2,2’-Dibromo-1,1’-binaphthyl involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2’-Dibromo-1,1’-binaphthyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted binaphthyl derivatives .
Scientific Research Applications
2,2’-Dibromo-1,1’-binaphthyl has several applications in scientific research:
Comparison with Similar Compounds
- 2,2’-Dibromobiphenyl
- 1,1’-Binaphthyl-2,2’-diamine
- 6,6’-Dibromo-1,1’-bi-2-naphthol
- 1,1’-Bi-2-naphthol
Comparison: 2,2’-Dibromo-1,1’-binaphthyl is unique due to the specific positioning of the bromine atoms, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 2,2’-Dibromobiphenyl, it has a more complex structure, leading to different reactivity patterns. The presence of bromine atoms in 6,6’-Dibromo-1,1’-bi-2-naphthol also affects its chemical behavior, but the position of these atoms differs, resulting in distinct reactivity .
Properties
IUPAC Name |
2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUDEFZBMMRSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347302 | |
Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74866-28-7 | |
Record name | 2,2'-DIBROMO-1,1'-BINAPHTHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dibromo-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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